3-(2-chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
Description
3-(2-Chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative featuring a chloroacetamido substituent at the 3-position and a 2-ethoxyphenyl carboxamide group at the 2-position.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-2-25-15-10-6-4-8-13(15)21-19(24)18-17(22-16(23)11-20)12-7-3-5-9-14(12)26-18/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVURBKHOKLSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant activity, and mechanisms of action.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 335.79 g/mol
The synthesis typically involves the reaction of benzofuran derivatives with chloroacetyl chloride and subsequent acylation steps. A representative synthesis method includes the use of substituted anilines and potassium carbonate in dichloromethane, yielding various substituted benzofuran derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound.
- Mechanism of Action :
- Case Studies :
- In vitro studies demonstrated that this compound significantly inhibits the proliferation of HepG2 liver cancer cells, with IC values indicating potent cytotoxicity. The apoptotic effects were confirmed through flow cytometry and Western blot analyses, which showed increased levels of cleaved caspase-3 and PARP .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay.
- DPPH Assay Results :
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives often correlates with structural modifications. Variations in substituents at specific positions on the benzofuran ring influence both anticancer and antioxidant activities:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 2 | Chloroacetamido | Enhances apoptosis induction |
| 5 | Ethoxyphenyl | Increases radical scavenging ability |
| 7 | Hydroxyl | Modulates cytotoxicity |
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer activity. Studies show that 3-(2-chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, modifications to the benzofuran structure have been linked to enhanced cytotoxicity against breast and lung cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of the chloroacetamido group may play a role in modulating inflammatory responses by inhibiting specific cytokines or enzymes involved in inflammation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity . The study highlighted structure-activity relationships that suggest modifications to the benzofuran core can significantly affect efficacy.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial activity, supporting further exploration for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on formula C₁₉H₁₇ClN₂O₄.
Key Observations
Core Structure Variations :
- The benzothiazole analog (Compound 28) shares a carboxamide and acetamido group but lacks the benzofuran core, which may reduce π-π stacking interactions in biological systems compared to the target compound .
- Compound 5o contains a 2-chloroacetamido group but replaces the benzofuran with a propargyl-linked benzoate, likely altering metabolic stability and solubility .
The piperidinylpropyl chain in ’s compound introduces basicity, which may enhance solubility in acidic environments but reduce blood-brain barrier penetration relative to the target’s ethoxyphenyl group.
Synthetic Efficiency :
- The peptidomimetic derivative (Compound 39) achieves a 78% yield via optimized coupling procedures, suggesting that the target compound’s synthesis could benefit from similar strategies . In contrast, Compound 28’s low yield (20%) highlights challenges in sulfonamide coupling reactions .
Bioactivity Insights: Compound 39’s dual inhibition of SARS-CoV-2 cathepsin-L and main protease (Mpro) underscores the therapeutic relevance of chloroacetamido derivatives in targeting cysteine proteases .
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of β-keto esters or α,β-unsaturated carbonyl compounds. A representative protocol involves:
Reagents :
- 2-Hydroxyacetophenone derivative
- Ethyl acetoacetate
- Concentrated sulfuric acid (catalyst)
Conditions :
Mechanism :
- Knoevenagel condensation forms α,β-unsaturated intermediate.
- Intramolecular cyclization via electrophilic aromatic substitution.
Transition Metal-Catalyzed Approaches
Indium(III) chloride-catalyzed methods under ultrasound irradiation demonstrate enhanced efficiency:
- Catalyst: InCl₃ (20 mol%)
- Solvent: 50% ethanol/water
- Temperature: 40°C
- Time: 20 min
- Yield: 89–95%
Functionalization at C-3: Introduction of 2-Chloroacetamido Group
Direct Amidation Strategy
Chloroacetylation of 3-aminobenzofuran intermediates proves most effective:
Stepwise Procedure :
- Amination :
- Chloroacetylation :
Critical Parameters :
- Strict temperature control to prevent N-acyl rearrangement
- Use of molecular sieves to absorb HCl byproduct
N-(2-Ethoxyphenyl)carboxamide Installation
Coupling Reactions
The 2-ethoxyphenyl group is introduced via carbodiimide-mediated coupling:
Standard Protocol :
- Carboxylic acid: Benzofuran-2-carboxylic acid
- Amine: 2-Ethoxyaniline
- Coupling agent: EDC·HCl (1.5 eq)/HOBt (1.0 eq)
- Solvent: DMF
- Temperature: 0°C → 25°C (gradual warming)
- Time: 18 hr
- Yield: 78%
Alternative Methods :
- Schlenk techniques under inert atmosphere for oxygen-sensitive intermediates
- Microwave-assisted coupling (30 min, 80°C) with comparable yields
Integrated One-Pot Methodologies
Recent advances enable tandem cyclization-functionalization:
Four-Component Reaction System :
- Ethyl acetoacetate
- Hydrazine hydrate
- Methyl benzoylformate
- Malononitrile
Key Advantages :
- InCl₃ catalysis enhances reaction rate (20 min vs. 12 hr)
- Ultrasound irradiation improves mass transfer
- Overall yield: 91%
Analytical Characterization Data
Challenges and Optimization Strategies
Regioselectivity Issues
Competing O-vs. N-acylation during chloroacetylation requires:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor carboxamide stability, while protic solvents accelerate hydrolysis.
Byproduct Formation
Common impurities include:
- Diacetylated products (5–8%)
- Ring-opened intermediates (≤3%)
Mitigated via gradient chromatography (SiO₂, hexane/EtOAc).
Industrial-Scale Considerations
Process Intensification Techniques :
- Continuous flow reactors for exothermic amidation steps
- Membrane-based HCl removal systems
- PAT (Process Analytical Technology) monitoring via in-line FTIR
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| 2-Ethoxyaniline | 38% |
| Chloroacetyl Cl | 29% |
| Catalysts | 15% |
| Solvents | 18% |
Q & A
Q. What are the common synthetic routes for preparing 3-(2-chloroacetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
-
Step 1 : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) to form the benzofuran core .
-
Step 2 : Introduction of the chloroacetamido group via amide coupling using reagents like EDC/HOBt or DCC .
-
Step 3 : Functionalization with the ethoxyphenyl moiety through nucleophilic substitution or Buchwald-Hartwig amination .
Optimization : -
Temperature : Controlled heating (70–100°C) improves reaction rates while minimizing decomposition .
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
-
Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Na₂CO₃, NMP, 80°C | 75–85 | |
| 2 | EDC/HOBt, DMF | 60–70 | |
| 3 | Pd(PPh₃)₄, K₂CO₃ | 50–65 |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and confirming the purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions (e.g., ethoxyphenyl protons at δ 1.2–1.4 ppm; benzofuran aromatic protons at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₁₉ClN₂O₄, MW 386.83 g/mol) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Q. How does the presence of chloroacetamido and ethoxyphenyl substituents influence the compound's solubility and reactivity?
- Methodological Answer :
- Solubility :
- The chloroacetamido group increases hydrophobicity (logP ~3.2), limiting aqueous solubility. Ethoxyphenyl enhances solubility in polar organic solvents (e.g., DMSO, ethanol) .
- Reactivity :
- Chloroacetamido serves as an electrophilic site for nucleophilic substitution (e.g., with thiols or amines) .
- Ethoxyphenyl’s electron-donating methoxy group directs electrophilic aromatic substitution to the para position .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address challenges in regioselectivity and byproduct formation?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to control substitution sites during benzofuran functionalization .
- Byproduct Mitigation :
- Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
- Optimize stoichiometry (e.g., 1.2:1 ratio of chloroacetyl chloride to benzofuran precursor) to minimize di-adduct formation .
Q. What computational approaches are recommended to model the compound's interactions with biological targets, and how do these compare to empirical data?
- Methodological Answer :
-
Molecular Docking (AutoDock Vina, Glide) : Predict binding affinity to enzymes/receptors (e.g., kinase ATP-binding pockets). Validate with SPR or ITC assays .
-
MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
-
QSAR Modeling : Correlate substituent modifications (e.g., replacing ethoxy with methoxy) with activity trends .
- Table 2 : Computational vs. Empirical Binding Affinities (Ki, nM)
| Target | Predicted Ki | Experimental Ki | Method | Reference |
|---|---|---|---|---|
| EGFR Kinase | 12.5 | 15.8 | SPR | |
| COX-2 | 85 | 92 | Fluorescence |
Q. How should contradictory results in the compound's biological activity across different assays be systematically analyzed?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, serum protein interference) using positive controls (e.g., doxorubicin for cytotoxicity) .
- Step 2 : Perform dose-response curves (IC₅₀) in triplicate to assess reproducibility .
- Step 3 : Cross-reference with structural analogs (e.g., fluoro-substituted derivatives) to identify substituent-specific effects .
- Case Study : Discrepancies in antimicrobial activity (Gram+ vs. Gram– bacteria) may arise from differential membrane permeability, assessed via logD measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
